molecular formula C12H11ClO B1307763 3-Chloro-5-phenylcyclohex-2-en-1-one CAS No. 51367-64-7

3-Chloro-5-phenylcyclohex-2-en-1-one

Cat. No.: B1307763
CAS No.: 51367-64-7
M. Wt: 206.67 g/mol
InChI Key: KPDOEBVFJJPTGL-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H11ClO It is characterized by a cyclohexenone ring substituted with a chlorine atom and a phenyl group

Preparation Methods

The synthesis of 3-Chloro-5-phenylcyclohex-2-en-1-one typically involves the chlorination of 5-phenylcyclohex-2-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Chemical Reactions Analysis

3-Chloro-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylcyclohex-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the phenyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

3-Chloro-5-phenylcyclohex-2-en-1-one can be compared with other similar compounds, such as:

    3-Bromo-5-phenylcyclohex-2-en-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    3-Chloro-5-methylcyclohex-2-en-1-one: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical properties and uses.

    5-Phenylcyclohex-2-en-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

3-chloro-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOEBVFJJPTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399979
Record name 3-chloro-5-phenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51367-64-7
Record name 3-chloro-5-phenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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